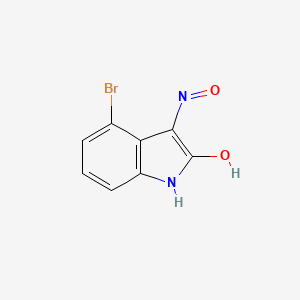![molecular formula C13H22N2O B14431436 1-Amino-3-[butyl(phenyl)amino]propan-2-OL CAS No. 76450-93-6](/img/structure/B14431436.png)
1-Amino-3-[butyl(phenyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure includes a butyl group, a phenyl group, and a propanol backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propanol with butyl(phenyl)amine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloro-1-propanol and butyl(phenyl)amine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[butyl(phenyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-[butyl(phenyl)amino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-[methyl(phenyl)amino]propan-2-OL: Similar structure but with a methyl group instead of a butyl group.
1-Amino-3-[ethyl(phenyl)amino]propan-2-OL: Similar structure but with an ethyl group instead of a butyl group.
1-Amino-3-[propyl(phenyl)amino]propan-2-OL: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is unique due to the presence of the butyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This uniqueness can affect its interactions with biological targets and its suitability for specific applications in research and industry.
Properties
CAS No. |
76450-93-6 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-amino-3-(N-butylanilino)propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-2-3-9-15(11-13(16)10-14)12-7-5-4-6-8-12/h4-8,13,16H,2-3,9-11,14H2,1H3 |
InChI Key |
LQYQPOOVIWJZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(CN)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
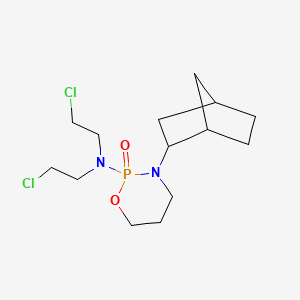

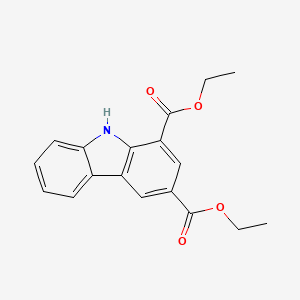
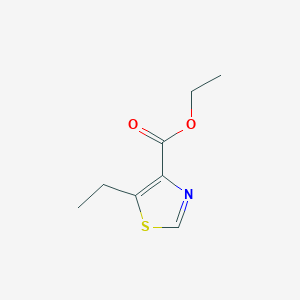

![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
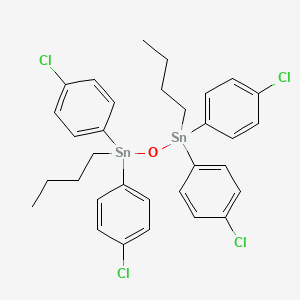
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
